molecular formula C8H12O3 B2949586 1,8-Dioxaspiro[4.5]decan-4-one CAS No. 2137765-75-2

1,8-Dioxaspiro[4.5]decan-4-one

Cat. No. B2949586
CAS RN: 2137765-75-2
M. Wt: 156.181
InChI Key: FLXUUHNEGZJDAC-UHFFFAOYSA-N
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Description

“1,8-Dioxaspiro[4.5]decan-4-one” is a chemical compound with the molecular formula C8H12O3 . It is an exceedingly useful bifunctional synthetic intermediate and has been widely used in synthesizing organic chemicals, such as pharmaceutical intermediates, liquid crystals, and insecticides .


Synthesis Analysis

The synthesis of “this compound” involves selective deketalization in an acidic solution . The reaction conditions were optimized to achieve a chromatographic yield of 80% in 11 minutes, a significant improvement over previous methods .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by its molecular formula C8H12O3 . The InChI representation of the molecule is InChI=1S/C8H12O3/c9-7-1-4-11-8(7)2-5-10-6-3-8/h1-6H2 .


Chemical Reactions Analysis

“this compound” is a useful intermediate in various chemical reactions. For instance, it has been used in the total synthesis of Bifidenone, a novel natural tubulin polymerization inhibitor .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 156.18 g/mol . It has a topological polar surface area of 35.5 Ų and contains 11 heavy atoms . The compound has no rotatable bonds and has a complexity of 170 .

Scientific Research Applications

Synthetic Intermediate

1,8-Dioxaspiro[4.5]decan-4-one serves as a bifunctional synthetic intermediate widely used in the synthesis of organic chemicals, including pharmaceutical intermediates, liquid crystals, and insecticides. A study demonstrated its synthesis from 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane, highlighting the efficiency of acetic acid as a catalyst in improving yield and reducing reaction time (Zhang Feng-bao, 2006).

Antihypertensive Activity

Research into 1-oxa-3,8-diazaspiro[4.5]decan-2-ones revealed their potential as antihypertensive agents. A series of these compounds were synthesized and evaluated for their effectiveness in lowering blood pressure, highlighting the significance of structural modifications for enhancing activity (J. Caroon et al., 1981).

ORL1 Receptor Agonists

The discovery of certain triazaspiro[4.5]decan-4-one derivatives as high-affinity ligands for the human ORL1 (orphanin FQ/nociceptin) receptor indicates their potential for novel therapeutic applications. These compounds exhibit full agonist behavior in biochemical assays, emphasizing their utility in drug development (S. Röver et al., 2000).

Antimycobacterial Agents

Compounds derived from 1,4-dioxaspiro[4.5]decan-8-one have been evaluated for their antimycobacterial properties, with some showing significant activity at low concentrations. This research outlines a promising direction for the development of new treatments for tuberculosis (T. Srivastava et al., 2005).

Safety and Hazards

“1,8-Dioxaspiro[4.5]decan-4-one” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of the compound . In case of contact, wash with plenty of soap and water, and seek medical attention if irritation persists .

Future Directions

“1,8-Dioxaspiro[4.5]decan-4-one” continues to be a valuable synthetic intermediate in the synthesis of various organic chemicals. Its use in the synthesis of pharmaceutical intermediates suggests potential applications in drug development .

Mechanism of Action

Target of Action

The primary targets of 1,8-Dioxaspiro[4It’s known that this compound can be converted into a series of 5-alkoxytryptamine derivatives , which suggests that it may interact with receptors or enzymes involved in the serotonin and melatonin pathways.

Mode of Action

The exact mode of action of 1,8-Dioxaspiro[4It’s known that this compound can undergo a novel aromatization process to convert into a series of 5-alkoxytryptamine derivatives . These derivatives include serotonin, melatonin, and bufotenin, which are known to interact with various receptors in the nervous system, influencing mood, sleep, and other physiological processes.

Biochemical Pathways

The biochemical pathways affected by 1,8-Dioxaspiro[4.5]decan-4-one are likely related to the serotonin and melatonin pathways, given its conversion into 5-alkoxytryptamine derivatives . Serotonin is a key neurotransmitter that regulates mood, appetite, and sleep, while melatonin is a hormone that regulates sleep-wake cycles. The downstream effects of these pathways can have significant impacts on physiological and psychological processes.

Result of Action

The molecular and cellular effects of 1,8-Dioxaspiro[4Given its conversion into serotonin, melatonin, and bufotenin derivatives , it’s plausible that this compound could influence cellular processes related to mood regulation, sleep, and other physiological functions.

Action Environment

For instance, certain conditions might facilitate or hinder the compound’s conversion into 5-alkoxytryptamine derivatives .

properties

IUPAC Name

1,8-dioxaspiro[4.5]decan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-7-1-4-11-8(7)2-5-10-6-3-8/h1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLXUUHNEGZJDAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(C1=O)CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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